

Buparlisib Psychiatric Adverse Events: Incidence and Clinical Data

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Compound Focus: Buparlisib

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The table below summarizes the incidence and nature of anxiety and related mood disorders associated with **buparlisib** across various clinical trials.

Trial / Cancer Type	Reported Incidence of Anxiety & Mood Disorders	Common Co-occurring Toxicities	Notes on Severity & Management
BELLE-3 (Breast Cancer) [1] [2]	Significant incidence; suicide attempts reported.	Elevated liver enzymes, hyperglycemia, rash.	Occurred despite pre-screening to exclude patients with a history of mood disorders. Toxicity deemed too severe for further drug development.
Phase II/IIb (Lymphoma) [3]	22% (all grades); anxiety, depression, agitation.	Rash/pruritis (19%), diarrhea (11%), hyperglycemia (11%).	Mood disturbances were a primary reason for dose adjustments.
Phase I (Renal Cell Carcinoma) [4]	DLTs included suicidal ideation, depression, and cognitive disturbances.	Rash, elevated amylase/lipase, anorexia.	Led to specific dose reductions and exclusions; formal mental health assessments (PHQ-9/GAD-7) were mandated.

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Phase II (Prostate Cancer) [5]	Common toxicities included anxiety/mood disorders.	Fatigue, hyperglycemia, nausea, anorexia.	Neuropsychiatric effects were noted as a characteristic class effect of buparlisib.

Recommended Preclinical & Clinical Mitigation Protocols

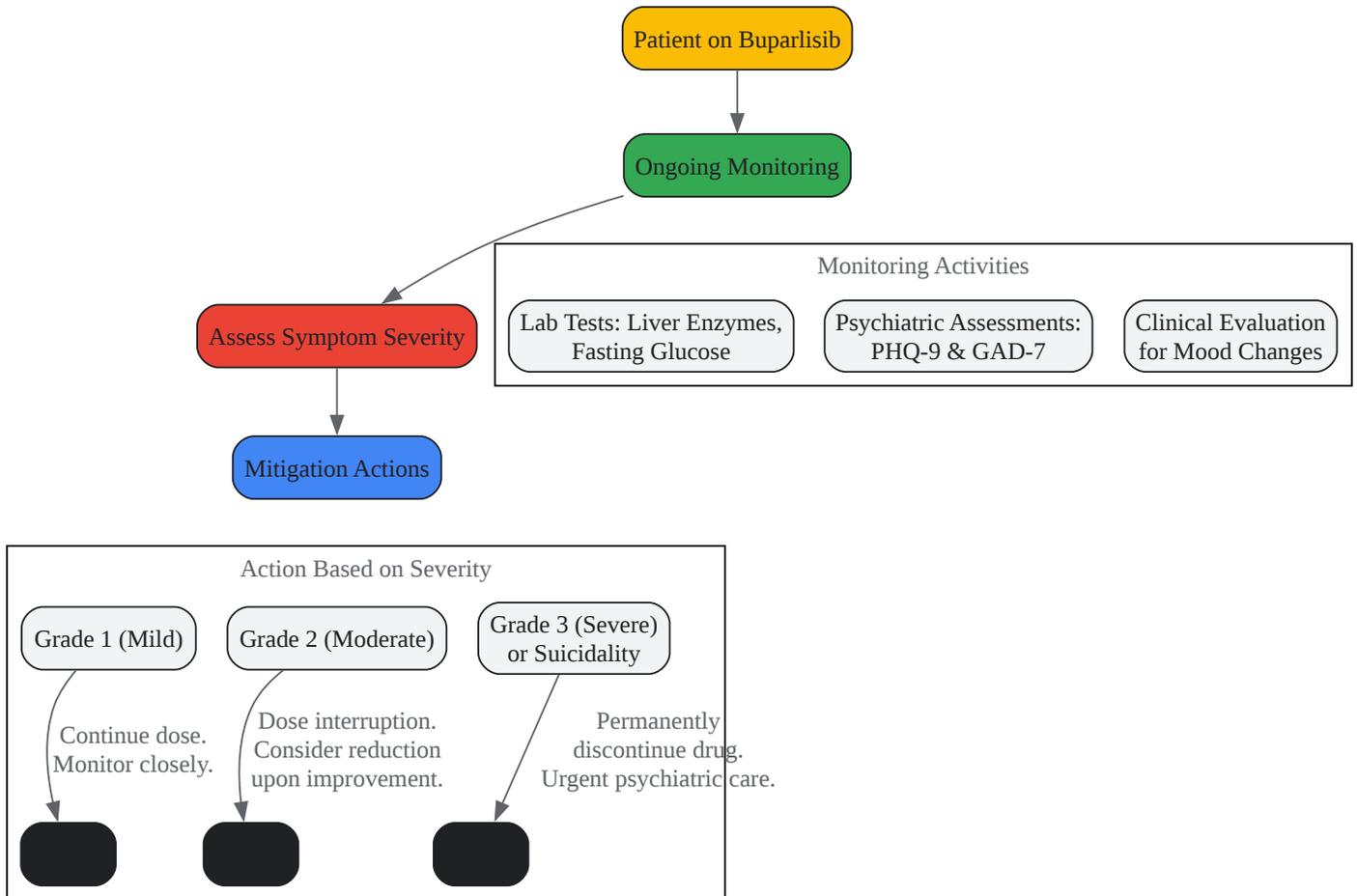
Pre-Trial Screening & Patient Selection

A rigorous screening process is critical to identify patients at higher risk.

- **Exclusion Criteria:** Standard protocols exclude patients with:
 - **Active or historical psychiatric illness:** This includes anxiety, depression, bipolar disorder, psychosis, or homicidality/suicidality, unless the condition has been stable without medication changes for over six weeks [5] [4].
 - **Uncontrolled medical conditions:** Poorly controlled diabetes (fasting glucose >120 mg/dL or HbA1c >6.7%) and uncontrolled hypertension are also common exclusions [4].
- **Validated Psychiatric Assessments:** Prior to enrollment, all patients should be screened using standardized tools [5] [4]:
 - **Patient Health Questionnaire (PHQ-9):** For depression.
 - **Generalized Anxiety Disorder 7-item (GAD-7) scale:** For anxiety.

Ongoing Monitoring & Management During Treatment

Continuous vigilance is required throughout the trial. The following workflow outlines a standard monitoring and mitigation protocol.



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Supporting Protocol Details:

- **Monitoring Frequency:** Psychiatric assessments should be conducted at **baseline, days 1 and 15 of Cycles 1 and 2, and at the start of every subsequent cycle** [5].
- **Dose Modification Guidelines:**
 - **Grade 1 (Mild):** Maintain dose with increased frequency of monitoring.

- **Grade 2 (Moderate):** Interrupt **buparlisib** dosing until symptoms improve to Grade 1 or resolve. Resume at a **lower dose** (e.g., from 100 mg to 80 mg daily) [3] [4].
- **Grade 3 (Severe) or Suicidality:** **Permanently discontinue buparlisib**. Immediate psychiatric consultation is mandatory [4] [2].

Frequently Asked Questions (FAQs) for Research Teams

Q1: What is the proposed mechanism for buparlisib-induced anxiety? A1: The leading hypothesis is that **buparlisib**, a pan-PI3K inhibitor, **penetrates the blood-brain barrier** and disrupts the PI3K signaling pathway within the central nervous system. This pathway regulates numerous cellular functions in neurons, and its inhibition is believed to directly cause neuropsychiatric effects [3] [1] [2].

Q2: Are the psychiatric side effects reversible? A2: Yes, available evidence suggests that mood disturbances like anxiety and depression are generally **reversible with dose interruption or discontinuation** of **buparlisib** [3]. However, proactive management is crucial to prevent severe outcomes.

Q3: Despite mitigation strategies, are there any alternatives to buparlisib? A3: Yes, the toxicity profile of **buparlisib** has prompted the development of more selective PI3K inhibitors. For example, **alpelisib (Piqray)**, a PI3K α -specific inhibitor, has been approved for breast cancer and is associated with a different, more manageable toxicity profile that lacks the severe neuropsychiatric effects [2].

The management of **buparlisib**-induced anxiety requires a structured, proactive protocol centered on rigorous screening, continuous monitoring with validated tools, and clear guidelines for dose modification and discontinuation.

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